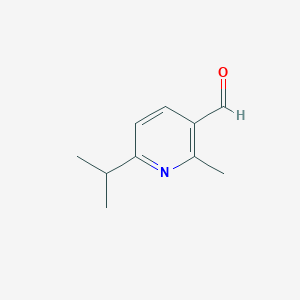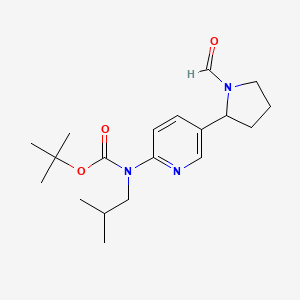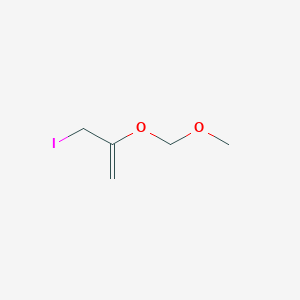![molecular formula C17H21NO4 B11813531 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)
3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-((benzyloxy)carbonyl)-3-azabicyclo[331]nonane-1-carboxylique est un composé organique complexe caractérisé par sa structure bicyclique unique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 3-((benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylique implique généralement plusieurs étapes, en partant de molécules organiques plus simples. Une méthode courante implique la formation du noyau bicyclique par une série de réactions de cyclisation.
Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées ne soient pas facilement disponibles, la synthèse à plus grande échelle impliquerait probablement l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à haute pression, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 3-((benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes protecteurs ou pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
L'acide 3-((benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des mécanismes enzymatiques et comme élément constitutif de molécules biologiquement actives.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 3-((benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, des dérivés de ce composé ont été étudiés comme modulateurs allostériques positifs des récepteurs AMPA, qui sont impliqués dans la transmission synaptique et la plasticité dans le système nerveux central. Le composé se lie à ces récepteurs, améliorant leur réponse au neurotransmetteur glutamate, modulant ainsi l'activité synaptique et améliorant potentiellement les fonctions cognitives .
Composés similaires :
2-Azabicyclo[3.3.1]nonane : Ce composé partage une structure bicyclique similaire mais n'a pas le groupe benzyloxycarbonyle.
3,7-Diazabicyclo[3.3.1]nonane : Un autre composé apparenté avec deux atomes d'azote dans le noyau bicyclique.
Unicité : L'acide 3-((benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylique est unique en raison de la présence du groupe benzyloxycarbonyle, qui peut être utilisé pour la protection et la déprotection sélective des groupes fonctionnels lors de la synthèse. Cela en fait un intermédiaire précieux dans la synthèse de molécules plus complexes .
Mécanisme D'action
The mechanism of action of 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as positive allosteric modulators of AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. The compound binds to these receptors, enhancing their response to the neurotransmitter glutamate, thereby modulating synaptic activity and potentially improving cognitive functions .
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the benzyloxycarbonyl group.
3,7-Diazabicyclo[3.3.1]nonane: Another related compound with two nitrogen atoms in the bicyclic core.
Uniqueness: 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which can be used for selective protection and deprotection of functional groups during synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C17H21NO4 |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
3-phenylmethoxycarbonyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c19-15(20)17-8-4-7-14(9-17)10-18(12-17)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,20) |
Clé InChI |
SSNWXLJXWUESOD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11813482.png)










